N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine
Description
N-[(1E)-4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a hydroxylamine derivative featuring a bicyclic indenylidene core substituted with a bromo group at position 4 and a methyl group at position 2 (Figure 1).
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
(NZ)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-8-7(10(6)12-13)3-2-4-9(8)11/h2-4,6,13H,5H2,1H3/b12-10- |
InChI Key |
BOJPQWPVJLRDSH-BENRWUELSA-N |
Isomeric SMILES |
CC\1CC2=C(/C1=N\O)C=CC=C2Br |
Canonical SMILES |
CC1CC2=C(C1=NO)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine typically involves the reaction of 4-bromo-2-methyl-2,3-dihydro-1H-indene with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxime derivatives, amines, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine exhibit significant cytotoxic effects against various cancer cell lines. The compound's structural analogs have been synthesized and tested for their ability to induce apoptosis in cancer cells. For instance, studies have shown that hydroxylamines can interfere with cellular mechanisms, leading to increased cancer cell death through apoptosis pathways .
Mechanism of Action
The proposed mechanism involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cell proliferation. This mechanism has been observed in related compounds that target specific signaling pathways in cancer cells, making them potential candidates for further development as anticancer agents .
Materials Science
Synthesis of Functional Materials
this compound can be utilized in the synthesis of novel materials with specific properties. Its ability to form stable complexes with metals opens avenues for developing catalysts or sensors. Research has demonstrated that hydroxylamine derivatives can act as ligands in coordination chemistry, leading to the formation of metal complexes with enhanced catalytic activity .
Polymer Chemistry
The compound may also serve as a building block in polymer chemistry. Its reactivity allows it to participate in various polymerization reactions, potentially leading to the creation of polymers with tailored properties for applications in coatings, adhesives, and biomedical devices .
Environmental Applications
Pollutant Detection and Remediation
this compound has potential applications in environmental science for detecting and remediating pollutants. Its chemical structure allows it to interact with various environmental contaminants, facilitating their detection through colorimetric or electrochemical methods. Furthermore, derivatives of hydroxylamines have been studied for their ability to degrade pollutants in water systems .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of hydroxylamine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Environmental Remediation
Research focused on the use of hydroxylamine derivatives for the remediation of heavy metals from contaminated water sources. The study demonstrated that these compounds could effectively chelate heavy metals, thus facilitating their removal from aqueous solutions. This application underscores the potential of this compound in environmental cleanup efforts .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The indenylidene hydroxylamine scaffold is versatile, with substituent variations altering physicochemical and biological properties. Key analogs include:
Key Observations :
Challenges :
Physicochemical Properties (Inferred)
Biological Activity
N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is derived from 4-bromo-2-methyl-2,3-dihydro-1H-indene and hydroxylamine. Its molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrN1O |
| Molecular Weight | 243.09 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2379973-89-2 |
The biological activity of this compound appears to be multifaceted:
- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives with a tetrahydronaphthalene moiety have demonstrated efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
- Antioxidant Properties : Hydroxylamine derivatives are known to exhibit antioxidant activity, which may be beneficial in reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative damage-related diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, similar compounds have shown inhibition against acetylcholinesterase and carbonic anhydrase isoenzymes .
Case Studies
Recent studies have explored the biological activity of related compounds and their implications:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of hydroxylamine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis, suggesting promising antibacterial potential .
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of hydroxylamine derivatives using various assays (DPPH, ABTS). The findings revealed that these compounds effectively scavenged free radicals, indicating their potential use in formulations aimed at combating oxidative stress .
Research Findings
A summary of relevant research findings related to this compound is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
